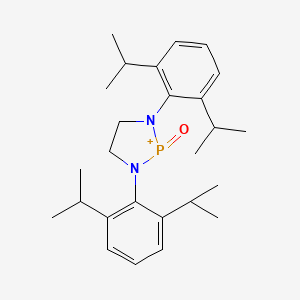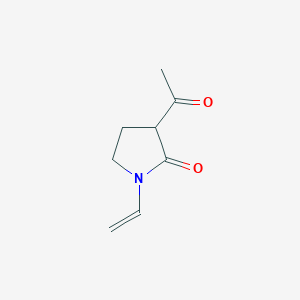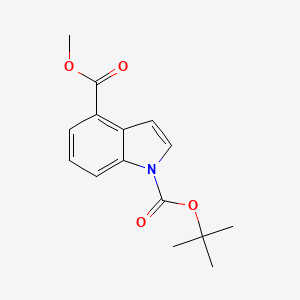
1,3-Bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine 2-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine 2-oxide is a compound that belongs to the class of diazaphospholidines, which are known for their ability to bind with metals and inhibit cholinesterase, an enzyme crucial for nerve impulse transmission . These compounds are characterized by a five-membered ring containing phosphorus, nitrogen, and carbon atoms.
Synthesis Analysis
The synthesis of diazaphospholidine ligands typically involves the condensation of a diamine with a bis(dimethylamino)arylphosphine . This method has been successfully applied to create a series of mono- and bis(diazaphospholidine) ligands, which have shown excellent results in palladium-catalyzed allylic substitution reactions, forming both C–C and C–N bonds with high enantioselectivity .
Molecular Structure Analysis
The molecular structure of diazaphospholidine derivatives has been determined using single-crystal X-ray diffraction. For instance, the crystal structure of 1,3-bis(p-methylphenyl)-2-fluoro-1,3,2-diazaphospholidine-2-oxide reveals that the coordination environment around the phosphorus atom is approximately tetrahedral, and the five-membered ring is slightly puckered .
Chemical Reactions Analysis
Diazaphospholidines are versatile in their chemical reactions. They can undergo aza-Wittig reactions to form various heterocyclic compounds, such as dibenzo[d,f]-1,3-diazetidino[1,2-a]diazepine derivatives . Additionally, they can interact with chiral α-aminoalkylphosphonates to form diazaphospholidine derivatives with potential stereoselectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of diazaphospholidines are influenced by their molecular structure. The tetrahedral coordination around the phosphorus atom and the puckered ring structure may affect their binding affinity to metals and their ability to inhibit cholinesterase . The synthesis methods and the resulting stereochemistry also play a significant role in their catalytic applications and the selectivity of the reactions they are involved in .
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
1,3-Bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine 2-Oxide exhibits an ability to bind with metals and inhibit cholinesterase, an enzyme vital in nerve impulse transmission. The crystal structure of similar diazaphospholidines, determined through X-ray diffraction, reveals a slightly puckered five-membered ring containing phosphorus, nitrogen, and carbon atoms, with a nearly tetrahedral coordination around the phosphorus atom (Gholivand & Mojahed, 2008).
Synthesis of Organometallic Derivatives
This compound can be utilized in creating organometallic derivatives. For instance, 1,3-bis(2,6-diisopropylphenyl)-5-methyl-1,3-diaza-4,6-diborabenzenes, synthesized through a cyclocondensation reaction, can be further deprotonated to yield organometallic derivatives. This transformation is significant for understanding the relationship between phenylide-type carbanions and N-heterocyclic carbenes (Krahulic et al., 2009).
C-Functionalization of Diazaborolines
The compound shows potential for C-functionalization of 1,3,2-diazaborolines. This is demonstrated through reactions involving transmetalation, showcasing stability against metal chloride elimination, which opens avenues for further chemical manipulation (Giziroğlu et al., 2008).
Catalytic Activity in Polymerization
Aluminum complexes of triaza framework ligands, synthesized from 1,3-bis(2,6-diisopropylphenyl)-related compounds, show notable catalytic activity in the ring-opening polymerization of ε-caprolactone. This discovery is crucial for developing new catalysts in polymer sciences (Bakthavachalam & Reddy, 2013).
Asymmetric Catalysis Applications
Chiral bis(1,3,2-diazaphospholidines) derived from similar compounds show promise in asymmetric catalysis. For example, in the hydrogenation of certain substrates, they have achieved enantioselectivities up to 96% ee, indicating their potential in asymmetric synthetic processes (Arribas et al., 2013).
Eigenschaften
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]-1,3,2-diazaphospholidin-2-ium 2-oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2OP/c1-17(2)21-11-9-12-22(18(3)4)25(21)27-15-16-28(30(27)29)26-23(19(5)6)13-10-14-24(26)20(7)8/h9-14,17-20H,15-16H2,1-8H3/q+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGJPWAXZUCDHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN([P+]2=O)C3=C(C=CC=C3C(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2OP+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90479504 |
Source


|
| Record name | 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2-oxo-1,3,2-diazaphospholidin-2-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90479504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine 2-Oxide | |
CAS RN |
854929-36-5 |
Source


|
| Record name | 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2-oxo-1,3,2-diazaphospholidin-2-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90479504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![bis[(1R,5R)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate](/img/structure/B1280800.png)




![Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B1280815.png)






